NO2-SPDMV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

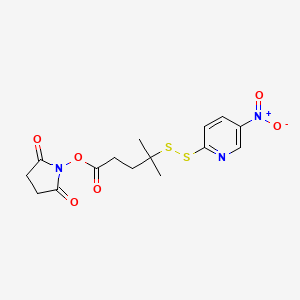

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKHEWNNTCBJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NO2-SPDMV: A Hypoxia-Activated ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NO2-SPDMV, a novel, cleavable linker for antibody-drug conjugates (ADCs). This compound is designed for hypoxia-activated drug release, a key strategy for targeting the tumor microenvironment. This document details its chemical structure, physicochemical properties, and proposed mechanism of action. Furthermore, it includes detailed, representative experimental protocols for synthesis and characterization, alongside diagrams illustrating its logical workflow and signaling pathway. This guide serves as a critical resource for researchers and drug development professionals interested in leveraging hypoxia-activated ADCs for targeted cancer therapy.

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound is a next-generation ADC linker designed to be cleaved specifically within the hypoxic microenvironment of solid tumors. This targeted release mechanism aims to enhance the therapeutic index of ADCs by minimizing off-target toxicity and maximizing drug delivery to the intended site of action.

The core of this compound's functionality lies in its nitroaromatic moiety. The presence of a nitro group on the pyridine ring of the SPDMV (a glutathione-cleavable linker) scaffold allows for selective reduction under hypoxic conditions by nitroreductase enzymes that are overexpressed in tumor cells. This bioreduction initiates a cascade that leads to the cleavage of the disulfide bond and the release of the conjugated payload.

Chemical Structure and Properties

The chemical structure of this compound, systematically named 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, reveals a multi-functional design. It incorporates an N-hydroxysuccinimide (NHS) ester for conjugation to the antibody, a sterically hindered disulfide bond for stability in circulation, and a nitropyridine trigger for hypoxia-selective cleavage.

| Property | Value | Reference |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate | |

| CAS Number | 663598-98-9 | |

| Molecular Formula | C15H17N3O6S2 | |

| Molecular Weight | 399.44 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% | |

| Solubility | Soluble in DMSO | |

| IC50/EC50 | Not Available | |

| Pharmacokinetic Data | Not Available | |

| Toxicity Data | Not Available |

Note: Biological and pharmacological data for this compound are not yet publicly available. The expected trend is for the linker to be stable in normoxic conditions and to release the payload efficiently under hypoxic conditions, leading to potent cytotoxicity in target cells.

Mechanism of Action: Hypoxia-Activated Payload Release

The proposed mechanism of action for this compound is centered on the bioreduction of its nitro group in the hypoxic tumor microenvironment.

Caption: Proposed mechanism of hypoxia-activated payload release by this compound.

Experimental Protocols

Representative Synthesis of a Nitro-Containing Disulfide Linker

This protocol describes the synthesis of a key intermediate for a linker structurally similar to this compound.

Materials:

-

4-methylphenyl sulphonyl chloride

-

Amino acid (e.g., 4-aminopentanoic acid)

-

Sodium hydroxide

-

Thionyl chloride

-

2-amino-5-nitropyridine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of the N-protected amino acid: Dissolve the amino acid in aqueous sodium hydroxide. Add 4-methylphenyl sulphonyl chloride portion-wise while maintaining the pH at 9-10. Stir at room temperature for 4 hours. Acidify with HCl to precipitate the product. Filter, wash with water, and dry to obtain the N-protected amino acid.

-

Formation of the acid chloride: Suspend the N-protected amino acid in anhydrous DCM. Add thionyl chloride dropwise and reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Synthesis of the disulfide: In a separate flask, dissolve 2-amino-5-nitropyridine in anhydrous DMF. Add TEA and cool to 0°C. Add a solution of the crude acid chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired nitro-containing disulfide linker.

ADC Conjugation and Purification

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-payload conjugate

-

Phosphate-buffered saline (PBS)

-

Protein A chromatography column

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody reduction: Incubate the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours to reduce the interchain disulfide bonds.

-

Conjugation: Add a 5-fold molar excess of the this compound-payload conjugate to the reduced mAb. Incubate at room temperature for 1 hour.

-

Purification: Purify the ADC using a Protein A column to remove unconjugated payload and linker. Further purify and buffer exchange into a formulation buffer using an SEC column.

In Vitro Linker Stability Assay

Materials:

-

ADC construct

-

Human plasma

-

PBS

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in human plasma and PBS (as a control) at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the samples.

-

Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.

-

Calculate the half-life of the ADC in plasma.

Hypoxia-Induced Cytotoxicity Assay

Materials:

-

Cancer cell line overexpressing the target antigen

-

ADC construct

-

Cell culture medium

-

Hypoxia chamber (1% O2)

-

Normoxia incubator (21% O2)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate one set of plates in a normoxic incubator and another set in a hypoxia chamber for 72 hours.

-

Add the cell viability reagent and measure luminescence.

-

Calculate the IC50 values under both normoxic and hypoxic conditions to determine the hypoxia-cytotoxicity ratio (HCR).

Signaling Pathway and Experimental Workflow Diagrams

Hypoxia-Activated Signaling for Cell Death

Caption: Signaling pathway of a hypoxia-activated ADC leading to apoptosis.

Experimental Workflow for ADC Characterization

Caption: A typical experimental workflow for the development and characterization of an ADC.

Conclusion

This compound represents a promising advancement in ADC linker technology. Its hypoxia-activated cleavage mechanism offers the potential for highly targeted drug delivery to the tumor microenvironment, thereby improving the therapeutic window of ADCs. While further research is needed to fully characterize its in vivo behavior and therapeutic potential, the chemical principles underlying its design are sound and well-supported by the literature on hypoxia-activated prodrugs. This technical guide provides a foundational understanding of this compound for researchers and developers working at the forefront of cancer therapy.

An In-depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, a heterobifunctional crosslinker pivotal in the development of antibody-drug conjugates (ADCs). This document details the synthetic pathway, experimental protocols, and the role of this linker in bioconjugation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is a cleavable ADC linker that facilitates the controlled release of therapeutic payloads.[1] It is a heterobifunctional chemical linker utilized in the creation of antibody-drug conjugates (ADCs).[2] This linker contains two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitropyridyl disulfide group. The NHS ester readily reacts with primary amines, such as the lysine residues on antibodies, while the nitropyridyl disulfide group specifically targets thiol groups, enabling the attachment of a cytotoxic drug.[2] The disulfide bond within the linker is designed to be stable in circulation but can be cleaved by reducing agents within the target cell, ensuring the specific release of the payload.

Synthesis Pathway

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, also referred to as N-succinimidyl-4-methyl-4-(5-nitro-2-pyridyldithio)pentanoate (SMNP), involves a two-step process. The first step is the synthesis of the carboxylic acid precursor, 4-mercapto-4-methylpentanoic acid. This is followed by the reaction of the precursor with a nitropyridyl disulfide compound and subsequent esterification with N-hydroxysuccinimide.

A general synthetic scheme is presented below, based on established methodologies for similar crosslinkers.

Caption: General synthesis pathway for the target molecule.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related heterobifunctional crosslinkers.

Synthesis of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic Acid

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Mercapto-4-methylpentanoic acid | 148.23 |

| 2,2'-Dithiobis(5-nitropyridine) | 312.33 |

| Triethylamine | 101.19 |

| Dichloromethane (DCM) | 84.93 |

| Ethyl acetate | 88.11 |

| Hexane | 86.18 |

Procedure:

-

Dissolve 4-mercapto-4-methylpentanoic acid in anhydrous dichloromethane (DCM).

-

Add a solution of 2,2'-dithiobis(5-nitropyridine) in DCM to the reaction mixture.

-

Add triethylamine dropwise to the stirring solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

This protocol details the final esterification step.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid | 318.39 |

| N-Hydroxysuccinimide (NHS) | 115.09 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |

| Anhydrous Dichloromethane (DCM) | 84.93 |

Procedure:

-

Dissolve 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid and N-hydroxysuccinimide in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

Application in Antibody-Drug Conjugate (ADC) Formation

The synthesized linker is used to conjugate a cytotoxic drug to an antibody. This process involves two sequential reactions.

References

The Core Principle of NO2-SPDMV Linker Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The NO2-SPDMV linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the selective release of cytotoxic payloads within the target cell. This guide provides an in-depth exploration of the core principle governing its cleavage, supported by available data and methodologies to facilitate its application in drug development.

Introduction to the this compound Linker

The this compound linker belongs to the class of cleavable linkers, specifically those sensitive to the reducing environment of the intracellular space. Its full chemical name, 5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, reveals its key functional components: a pyridyl disulfide moiety substituted with a nitro group, and a valine-containing spacer. This design imparts stability in systemic circulation while ensuring efficient cleavage and subsequent payload release upon internalization into target cells.

The Principle of Cleavage: Disulfide Bond Reduction

The fundamental principle of this compound linker cleavage lies in the reduction of its disulfide bond. Disulfide bonds are stable in the oxidative environment of the bloodstream. However, the intracellular environment is significantly more reducing, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.

The cleavage mechanism is a thiol-disulfide exchange reaction, a bimolecular nucleophilic substitution (SN2) process. Intracellular glutathione, or other thiols like those in the active site of enzymes such as thioredoxin, act as nucleophiles, attacking one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a new disulfide bond between the nucleophile and one part of the linker, releasing the other part as a free thiol.

The Role of the Nitro Group

The presence of a nitro (NO2) group on the pyridine ring is a key design feature of the this compound linker. As a potent electron-withdrawing group, the nitro substituent significantly influences the reactivity of the disulfide bond. It increases the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. This enhanced reactivity is believed to facilitate a more rapid and efficient cleavage within the target cell compared to unsubstituted pyridyl disulfide linkers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cleavage pathway of an ADC containing an this compound linker and a typical experimental workflow for its evaluation.

Quantitative Data

While specific kinetic data for the this compound linker is proprietary and varies depending on the specific ADC construct and experimental conditions, the following table summarizes typical performance characteristics of nitro-pyridyl disulfide linkers based on available literature for related compounds.

| Parameter | Condition | Typical Value Range | Significance |

| Plasma Stability (Half-life) | Human Plasma at 37°C | > 100 hours | High stability in circulation minimizes premature payload release and off-target toxicity. |

| Cleavage Half-life | 1 mM Glutathione (GSH) | < 1 hour | Rapid cleavage in the presence of intracellular concentrations of GSH ensures efficient payload release. |

| Cleavage Half-life | 5 mM Glutathione (GSH) | < 15 minutes | Demonstrates concentration-dependent cleavage, reflecting the highly reducing intracellular environment. |

| Cleavage Efficiency | Intracellular (e.g., in cell lysate) | > 90% within 24 hours | High efficiency of cleavage ensures a sufficient concentration of the payload is released to exert its cytotoxic effect. |

Note: These values are illustrative and should be experimentally determined for each specific ADC.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of an ADC featuring an this compound linker. These should be optimized for the specific antibody, payload, and linker-payload conjugate.

Synthesis of this compound Linker

This is a representative synthesis and should be adapted based on specific starting materials and required purity.

-

Synthesis of the Pyridyl Disulfide Moiety: React 2-mercapto-5-nitropyridine with an oxidizing agent (e.g., iodine) in a suitable solvent (e.g., ethanol) to form the symmetric disulfide, 2,2'-dithiobis(5-nitropyridine).

-

Synthesis of the Valine Spacer: Protect the amino group of L-valine (e.g., with a Boc group) and activate the carboxylic acid (e.g., as an NHS ester).

-

Assembly of the Linker: React the symmetric pyridyl disulfide with a thiol-containing pentanoic acid derivative to form the heterodisulfide. Couple the resulting acid with the protected valine NHS ester.

-

Final Activation: Deprotect the valine's amino group and react the carboxylic acid with N-hydroxysuccinimide to generate the final NHS ester of the this compound linker, ready for conjugation to a payload.

Conjugation of this compound Linker-Payload to Antibody

-

Antibody Preparation: If targeting native cysteine residues is not desired, partially reduce the interchain disulfide bonds of the antibody (e.g., IgG1) using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS, pH 7.4).

-

Linker-Payload Preparation: Dissolve the this compound linker-payload (with a maleimide or other thiol-reactive group attached to the payload) in a water-miscible organic solvent (e.g., DMSO).

-

Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

-

Purification: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Analyze the purity and aggregation state of the ADC by SEC.

In Vitro Cleavage Assay (Glutathione-Mediated)

-

Prepare ADC Solution: Dilute the purified ADC to a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare Glutathione Solutions: Prepare fresh solutions of glutathione (GSH) at various concentrations (e.g., 1 mM, 5 mM, 10 mM) in the same buffer.

-

Initiate Cleavage Reaction: Mix the ADC solution with the GSH solutions and incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction mixture and quench the reaction (e.g., by adding a thiol-scavenging agent like N-ethylmaleimide or by acidification).

-

Analysis: Analyze the samples by a suitable analytical method to quantify the amount of released payload and remaining intact ADC. Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used.

-

Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics and half-life.

Conclusion

The this compound linker represents a sophisticated tool in the design of next-generation ADCs. Its cleavage mechanism, predicated on the selective reduction of a nitro-activated disulfide bond within the intracellular environment, offers a robust strategy for targeted drug delivery. A thorough understanding of its cleavage principle, coupled with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of safe and effective antibody-drug conjugates.

The Critical Role of the Disulfide Bond in NO2-SPDMV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. Central to the efficacy and safety of these complex biotherapeutics is the linker technology that connects the monoclonal antibody to the cytotoxic payload. NO2-SPDMV, a cleavable ADC linker, employs a disulfide bond as a key functional element for the conditional release of the therapeutic agent. This technical guide provides an in-depth exploration of the pivotal role of the disulfide bond within the this compound linker, detailing its mechanism of action, relevant experimental protocols, and quantitative data to inform ADC design and development.

The Disulfide Bond: A Tunable Trigger for Payload Release

The fundamental role of the disulfide bond in linkers like this compound is to provide a stable connection between the antibody and the cytotoxic drug during systemic circulation, while enabling rapid cleavage and payload release within the targeted tumor cells.[][2][3][4] This selective cleavage is achieved by exploiting the significant difference in the redox potential between the extracellular environment and the intracellular milieu.

The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents, which keeps the disulfide bond intact and the cytotoxic payload securely attached to the antibody. This stability is crucial to minimize off-target toxicity.[] In contrast, the cytoplasm of cells, including tumor cells, maintains a highly reducing environment, primarily due to a high concentration of glutathione (GSH). Glutathione, a tripeptide with a free thiol group, can efficiently reduce disulfide bonds, leading to the cleavage of the linker and the release of the active drug inside the target cell.

The stability and cleavage rate of the disulfide bond can be modulated by introducing steric hindrance around the bond. For instance, the presence of methyl groups adjacent to the disulfide can increase its stability in plasma, a desirable characteristic for improving the therapeutic index of an ADC. This tunability allows for the fine-tuning of the linker's properties to match the specific characteristics of the antibody, payload, and target indication.

Mechanism of Action: An Intracellular Unlocking

The journey of an ADC utilizing a disulfide linker like this compound from administration to payload release is a multi-step process. The following workflow outlines the key events:

References

Intracellular Cleavage of the NO2-SPDMV Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular cleavage mechanism of the NO2-SPDMV linker, a critical component in the design of antibody-drug conjugates (ADCs). Given the limited publicly available data specific to the this compound linker, this document will focus on the well-established principles of its core chemical motif—the pyridyl disulfide bond. The methodologies and data presented herein are based on established practices for evaluating reduction-sensitive linkers and serve as a comprehensive framework for the research and development of ADCs utilizing this technology.

Introduction to the this compound Linker

The this compound linker, chemically named 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is classified as a cleavable linker used in the synthesis of ADCs.[1][2] Its structure incorporates a terminal N-hydroxysuccinimide (NHS) ester for conjugation to antibodies and a core pyridyl disulfide moiety that is susceptible to cleavage within the cell.

The defining feature of the this compound linker is its disulfide bond, which is designed to be stable in the systemic circulation and to undergo cleavage in the reducing environment of the target cell. This targeted release of the cytotoxic payload is a cornerstone of ADC technology, aiming to maximize efficacy while minimizing off-target toxicity.[][4]

Mechanism of Intracellular Cleavage

The cleavage of the this compound linker is predicated on the significant difference in redox potential between the extracellular environment and the intracellular compartments of a cell.

-

Extracellular Environment: The blood plasma has a low concentration of free thiols, which helps maintain the stability of the disulfide bond in circulation.[4]

-

Intracellular Environment: The cytoplasm contains a high concentration of glutathione (GSH), a tripeptide with a free thiol group, making it a highly reducing environment. Cancer cells, in particular, often exhibit elevated GSH levels.

The intracellular cleavage mechanism is a thiol-disulfide exchange reaction. Glutathione attacks one of the sulfur atoms in the disulfide bond of the linker, leading to the breakage of the S-S bond and the release of the payload, which is attached to the other sulfur atom. The nitro group on the pyridine ring acts as an electron-withdrawing group, which can influence the reactivity of the disulfide bond.

Below is a diagram illustrating the general pathway of ADC internalization and subsequent linker cleavage in a target cell.

Caption: ADC binds to a target antigen, is internalized, and trafficked to the lysosome where the linker is cleaved.

Quantitative Data on Linker Stability and Cleavage

While specific quantitative data for the this compound linker is not publicly available, the following table summarizes representative data for other disulfide-containing ADC linkers to provide a comparative baseline for expected performance. Stability is often assessed by measuring the half-life (t½) in plasma, while cleavage can be quantified by the rate of payload release in the presence of a reducing agent.

| Linker Type | Assay Condition | Parameter | Value | Reference |

| Generic Disulfide | Human Plasma (in vitro) | Half-life (t½) | > 100 hours | |

| Generic Disulfide | 1 mM Glutathione (in vitro) | Cleavage t½ | < 1 hour | |

| Val-Cit (Protease-cleavable) | Human Plasma (in vitro) | Half-life (t½) | > 7 days | |

| Hydrazone (pH-sensitive) | pH 5.0 Buffer | Hydrolysis t½ | ~ 4 hours |

Experimental Protocols

Detailed and robust experimental protocols are essential for evaluating the performance of an ADC linker. Below are methodologies for key experiments to assess the stability and intracellular cleavage of a disulfide linker like this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Preparation: Prepare the ADC at a final concentration of 100 µg/mL in fresh human, rat, and mouse plasma.

-

Incubation: Incubate the samples at 37°C in a humidified incubator.

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Sample Processing: Immediately quench the reaction by adding an excess of a non-reducing alkylating agent like N-ethylmaleimide (NEM) to cap free thiols, followed by protein precipitation with acetonitrile.

-

Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS). Quantify the amount of intact ADC remaining in the pellet fraction using an appropriate method like ELISA or hydrophobic interaction chromatography (HIC).

-

Data Interpretation: Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC versus time.

Intracellular Cleavage Assay (Glutathione Challenge)

Objective: To simulate the intracellular reducing environment and measure the rate of linker cleavage.

Methodology:

-

Reagent Preparation: Prepare a stock solution of the ADC (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Glutathione (GSH) at a high concentration (e.g., 100 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the ADC with the buffer. Initiate the reaction by adding GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., NEM). Analyze the samples by LC-MS to quantify the released payload and remaining intact ADC.

-

Data Interpretation: Determine the rate of cleavage by plotting the concentration of the released payload over time.

The following diagram outlines the workflow for the glutathione challenge assay.

Caption: Workflow for assessing linker cleavage in a simulated intracellular reducing environment.

Conclusion

The this compound linker represents a class of reduction-sensitive linkers that are integral to modern ADC design. Its intracellular cleavage is driven by the high concentration of glutathione within target cells, a mechanism that promotes the selective release of cytotoxic payloads. While specific performance data for this compound is not widely published, the established principles of disulfide chemistry and the robust analytical methods outlined in this guide provide a solid foundation for its evaluation and implementation in drug development programs. Rigorous in vitro and in cellulo testing is critical to characterizing its stability, cleavage kinetics, and overall therapeutic potential.

References

An In-depth Technical Guide to the Glutathione-Mediated Cleavage of the SPDMV Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the drug. This linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleavable within the target tumor cells.

This technical guide focuses on the glutathione-mediated cleavage of the SPDMV (N-Succinimidyl 4-(2-pyridyldithio)methylvalerate) linker, a disulfide-containing linker utilized in ADC development.[1][2][3] The significantly higher concentration of glutathione (GSH) within the intracellular environment compared to the bloodstream provides a powerful mechanism for selective payload release.[] This document will provide a detailed overview of the cleavage mechanism, comprehensive experimental protocols for its analysis, and a summary of relevant quantitative data.

It is important to clarify the nomenclature of related linkers, such as "NO2-SPDMV". In this context, "NO2" typically refers to a component of the payload or another part of the conjugate, rather than the cleavage-directing group of the SPDMV linker itself. The primary cleavage mechanism of SPDMV is the reduction of its disulfide bond by glutathione.

Core Mechanism: Thiol-Disulfide Exchange

The cleavage of the SPDMV linker is a classic example of a thiol-disulfide exchange reaction. Glutathione, a tripeptide with a reactive thiol group, acts as a reducing agent. The intracellular concentration of glutathione is in the millimolar range (1-10 mM), whereas its concentration in the blood plasma is in the micromolar range (~5 µM).[] This steep concentration gradient is the basis for the linker's selective cleavage inside tumor cells.

The reaction proceeds as follows:

-

The thiol group of a glutathione molecule attacks one of the sulfur atoms of the disulfide bond in the SPDMV linker.

-

This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload, which is now attached to a thiol-containing fragment of the original linker.

-

A second glutathione molecule can then react with the mixed disulfide, regenerating the linker-glutathione adduct and producing oxidized glutathione (GSSG).

This process can also be catalyzed by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).

Signaling Pathway Diagram

Caption: Glutathione-mediated cleavage of an SPDMV-linked ADC.

Quantitative Data

While specific kinetic data for the glutathione-mediated cleavage of the SPDMV linker is not extensively published, the table below summarizes representative data for the stability and cleavage of disulfide linkers in ADCs under physiologically relevant conditions. This data is crucial for understanding the therapeutic window of an ADC.

| Linker Type | Condition | Parameter | Value | Reference |

| Disulfide Linker | Incubation in human plasma | Stability | High (minimal payload release) | |

| Disulfide Linker | Incubation with 1 mM GSH | Half-life (t1/2) | Varies (minutes to hours) | |

| Sterically Hindered Disulfide Linker | Incubation with 5 mM GSH | Payload Release | Slower than unhindered linkers | |

| Di-methyl Disulfide Linker | In vivo (tumor) | Payload Delivery | Higher than methyl-disulfide linker |

Note: The exact cleavage kinetics are highly dependent on the steric hindrance around the disulfide bond and the specific chemical structure of the linker and payload.

Experimental Protocols

The following protocols provide a framework for assessing the glutathione-mediated cleavage of an SPDMV-linked ADC.

In Vitro Stability and Cleavage Assay

This assay evaluates the rate of payload release in the presence of glutathione.

Materials:

-

SPDMV-linked ADC

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a positive control for complete reduction

-

Quenching solution (e.g., N-ethylmaleimide (NEM) in an acidic buffer)

-

LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the SPDMV-linked ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM). Adjust pH to ~7.4 if necessary.

-

Prepare a stock solution of DTT or TCEP in PBS (e.g., 100 mM).

-

-

Reaction Setup:

-

In separate microcentrifuge tubes, set up the following reactions:

-

Test Reaction: ADC solution + GSH stock solution to a final concentration of 1-10 mM.

-

Negative Control: ADC solution + PBS.

-

Positive Control: ADC solution + DTT or TCEP to a final concentration of 10 mM.

-

-

Adjust the final volume with PBS to ensure all reactions have the same final ADC concentration.

-

-

Incubation:

-

Incubate all tubes at 37°C.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This prevents further disulfide exchange.

-

-

Sample Analysis:

-

Analyze the quenched samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

-

The separation can be achieved using a reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Quantification is performed by integrating the peak areas of the released payload and the intact ADC (or a fragment of it).

-

-

Data Analysis:

-

Calculate the percentage of payload release at each time point.

-

Determine the cleavage kinetics, such as the half-life (t1/2) of the linker in the presence of glutathione.

-

Quantification of Conjugated Payload in Plasma (for in vivo studies)

This protocol is used to measure the amount of payload still attached to the antibody in plasma samples from preclinical or clinical studies.

Materials:

-

Plasma samples containing the ADC

-

Immuno-capture beads (e.g., streptavidin beads coated with a biotinylated anti-idiotypic antibody or target antigen)

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Reducing agent (DTT or TCEP)

-

Protein precipitation solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Immuno-capture of ADC:

-

Incubate plasma samples with the immuno-capture beads to specifically capture the ADC.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove unbound plasma components.

-

-

Payload Release:

-

Resuspend the beads in a buffer containing a reducing agent (DTT or TCEP) to cleave the SPDMV linker and release the payload.

-

Incubate to ensure complete cleavage.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge to pellet the beads.

-

Transfer the supernatant containing the released payload to a new tube.

-

Add protein precipitation solution to the supernatant to precipitate any remaining proteins.

-

Centrifuge and transfer the clear supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the released payload using a validated LC-MS/MS method with a multiple reaction monitoring (MRM) mode.

-

A standard curve of the payload is used for absolute quantification.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing SPDMV linker cleavage.

Conclusion

The glutathione-mediated cleavage of the SPDMV linker is a critical design feature for developing effective and safe antibody-drug conjugates. The significant differential in glutathione concentration between the intracellular and extracellular environments allows for targeted payload release within tumor cells. A thorough understanding of the thiol-disulfide exchange mechanism and the application of robust analytical methods, as detailed in this guide, are essential for the successful development and preclinical/clinical evaluation of ADCs employing this linker technology. The provided protocols offer a solid foundation for researchers to characterize the stability and cleavage kinetics of their SPDMV-linked ADCs, ultimately contributing to the design of more effective cancer therapeutics.

References

foundational research on disulfide ADC linkers

An In-depth Technical Guide to Foundational Research on Disulfide ADC Linkers

Disulfide linkers are a cornerstone in the design of antibody-drug conjugates (ADCs), offering a selectively cleavable bridge between a monoclonal antibody and a potent cytotoxic payload.[][] Their design leverages the significant physiological difference in reducing potential between the extracellular environment and the intracellular cytoplasm. This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.

Core Principles of Disulfide Linkers

Disulfide linkers are chemically cleavable linkers that incorporate a disulfide bond (R-S-S-R').[] This bond is relatively stable in the bloodstream, where the concentration of reducing agents is low (e.g., plasma glutathione concentration is ~5 µmol/L).[][] However, upon internalization into a target tumor cell, the ADC is exposed to a much higher concentration of glutathione (1–10 mmol/L) in the cytoplasm. This highly reducing environment facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload to exert its cell-killing effect.

The primary advantages of disulfide linkers include:

-

Good Stability in Circulation : They are designed to remain intact in the bloodstream, minimizing premature drug release and associated off-target toxicity.

-

Selective Intracellular Cleavage : The significant gradient in glutathione concentration between the plasma and cytoplasm allows for targeted drug release within cancer cells.

-

Tunable Stability : The stability of the disulfide bond can be modulated by introducing steric hindrance (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond.

Design and Synthesis of Disulfide Linkers

The design of disulfide linkers is a critical aspect of ADC development, aiming to strike a balance between plasma stability and efficient intracellular payload release.

Chemical Properties and Stability

Disulfide bonds are thermodynamically stable under physiological pH conditions. However, their stability can be influenced by steric and electronic factors. Introducing bulky substituents, such as methyl groups, near the disulfide bond can sterically hinder the approach of reducing agents like glutathione, thereby increasing the linker's stability in circulation. Studies have shown that as the number of methyl substituents at the α-position increases, the disulfide bond becomes more inert. An intermediate level of steric hindrance often provides the optimal balance for in vivo efficacy.

Synthesis Strategies

The synthesis of disulfide-linked ADCs typically involves a thiol-disulfide exchange reaction. In this approach, a linker containing a reactive disulfide group (e.g., a pyridyldithio group) is reacted with a free thiol group on the antibody. The thiol groups on the antibody are typically generated by the reduction of interchain disulfide bonds in the hinge region.

Another approach involves the direct conjugation of a thiol-containing payload-linker complex to engineered cysteine residues on the antibody (Thiomab technology). This allows for site-specific conjugation, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Mechanism of Action and Intracellular Processing

The efficacy of a disulfide-linked ADC is dependent on a series of events that occur after administration.

Intracellular Trafficking and Payload Release

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis. The internalized ADC traffics through the endosomal-lysosomal pathway. In many cases, the antibody component of the ADC is degraded by lysosomal proteases, releasing the drug-linker-amino acid catabolite. This catabolite then enters the cytoplasm, where the disulfide bond is cleaved by glutathione and other reducing agents like thioredoxin (TRX) and glutaredoxin (GRX), releasing the active payload.

Figure 1. Intracellular trafficking and processing of a disulfide-linked ADC.

Quantitative Data on Disulfide ADC Linkers

The performance of disulfide-linked ADCs is evaluated using several quantitative metrics. The following tables summarize representative data from the literature.

Table 1: In Vitro Plasma Stability of Disulfide Linkers

| Linker Type | ADC Example | % Intact ADC After Incubation | Incubation Conditions | Reference |

| Hindered Disulfide | huC242-SPDB-DM4 | More stable than less hindered linkers | Mouse Plasma | |

| Unhindered Disulfide | huC242-SPP-DM1 | Less stable than hindered linkers | Mouse Plasma | |

| Site-Specific Disulfide | Thiomab-Drug Conjugate | Stable in circulation | In vivo (mouse) |

Table 2: Drug-to-Antibody Ratio (DAR) of Disulfide-Linked ADCs

| ADC | Conjugation Method | Average DAR | Reference |

| Trastuzumab Emtansine (T-DM1) | Lysine Conjugation | 3.5 - 3.6 | |

| Cysteine-Conjugated ADC | Thiol-Disulfide Exchange | ~1.9 | |

| DBM-MMAF ADC | Interchain Cysteine Cross-linking | ~4 |

Table 3: In Vitro Cytotoxicity of Disulfide-Linked ADCs

| ADC | Cell Line | IC50 Value | Reference |

| huC242-SPDB-DM4 | COLO 205 (Antigen-Positive) | 1.3 x 10⁻¹¹ M | |

| TVK-MMAE ADC | SKBR3 (HER2-Positive) | 1.0 nM | |

| Disulfide-MMAE ADC | SKBR3 (HER2-Positive) | 2.3 nM |

Table 4: In Vivo Efficacy of Disulfide-Linked ADCs in Xenograft Models

| ADC | Xenograft Model | Outcome | Reference |

| huC242-SPDB-DM4 | Human Colon Cancer | Best efficacy among tested conjugates | |

| BVP-linked ADC | N/A | Complete tumor regression | |

| Disulfide-bridged ADC | N/A | Improved potency over unconjugated antibody |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of disulfide-linked ADCs.

General Workflow for ADC Synthesis and Characterization

The overall process involves linker synthesis, conjugation to the antibody, and subsequent characterization to ensure quality and consistency.

Figure 2. General workflow for disulfide ADC synthesis and characterization.

Protocol: Synthesis of a Disulfide-Containing Linker (Generic)

This protocol outlines a general approach for synthesizing a linker intended for thiol-disulfide exchange. A specific example is the synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-VC-PABOH) type linker, which is often used in ADCs.

-

Starting Materials : L-Citrulline, Fmoc-Val-OSu, p-aminobenzyl alcohol, maleimidocaproic acid.

-

Step 1: Protection and Activation : Protect the amino group of L-Citrulline.

-

Step 2: Peptide Coupling : Couple the protected L-Citrulline with Fmoc-Val-OSu to form the dipeptide Fmoc-Val-Cit.

-

Step 3: Spacer Attachment : Couple the dipeptide with p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU.

-

Step 4: Deprotection : Remove the Fmoc protecting group using piperidine.

-

Step 5: Maleimide Installation : React the deprotected dipeptide-spacer with maleimidocaproic acid to form the final MC-VC-PABOH linker.

-

Purification : Purify the final product using chromatography.

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

Accurate DAR determination is critical for ADC characterization.

Method: UV-Visible Spectrophotometry

-

Principle : This method uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their different absorbance spectra.

-

Procedure : a. Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug_λmax and ε_Drug_280). b. Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax). c. Calculate the concentration of the antibody and the drug using the following equations:

- C_Ab = (A_280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax))) / ε_Ab

- C_Drug = A_λmax / ε_Drug_λmax d. Calculate the average DAR: DAR = C_Drug / C_Ab.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle : LC-MS separates the different drug-loaded species and directly measures their molecular weights, allowing for precise DAR calculation.

-

Procedure : a. The ADC sample is purified, often from a plasma matrix for in vivo studies. b. The sample is injected into an LC-MS system. For intact ADC analysis, size-exclusion chromatography (SEC) or reversed-phase (RP) chromatography can be used. c. The mass spectrometer acquires mass spectra of the eluting ADC species. d. The raw mass spectra are deconvoluted to determine the molecular weights of the different species (e.g., antibody with 0, 2, 4, 6, or 8 drugs). e. The weighted average DAR is calculated based on the relative abundance of each species.

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma.

-

Materials : ADC sample, plasma from relevant species (e.g., human, mouse), PBS, incubation equipment (37°C incubator), and an analytical method to measure ADC integrity (e.g., LC-MS or ELISA).

-

Procedure : a. Incubate the ADC sample in plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 72 hours), draw aliquots of the plasma sample. c. Isolate the ADC from the plasma, for example, by using immunoaffinity capture with Protein A beads. d. Analyze the captured ADC to determine the amount of intact ADC or the average DAR. LC-MS can be used to measure the change in DAR over time. e. Calculate the percentage of drug loss or the half-life of the ADC in plasma.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

-

Principle : The MTT assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by measuring its absorbance.

-

Procedure : a. Cell Seeding : Seed antigen-positive and antigen-negative (as a control) cells in 96-well plates and incubate overnight to allow for attachment. b. ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the solutions to the cells. c. Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours). d. MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. e. Solubilization : Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. f. Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. g. Data Analysis : Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.

References

Methodological & Application

Application Notes and Protocols for NO2-SPDMV Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the conjugation of a drug-linker construct featuring the NO2-SPDMV linker to a monoclonal antibody.

This compound is a cleavable linker that contains a 5-nitropyridyl disulfide moiety. This functional group reacts specifically with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable disulfide linkage. This linkage is designed to be stable in systemic circulation but can be cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload. The nitro group in the leaving 5-nitro-2-thiopyridone allows for spectrophotometric monitoring of the conjugation reaction.

These application notes provide a comprehensive, step-by-step guide for the preparation, conjugation, and purification of an ADC using the this compound linker, along with methods for its characterization.

Signaling Pathways and Mechanism of Action

The ultimate mechanism of action of the ADC is dependent on the cytotoxic payload being delivered. However, the general pathway for an ADC developed with a cleavable linker like this compound is as follows:

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using NO2-SPDMV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[3][4] NO2-SPDMV is a cleavable linker utilized in the synthesis of ADCs.[5] This document provides detailed protocols for the synthesis and characterization of ADCs using maleimide-based linkers like this compound.

The synthesis of an ADC via a maleimide linker, such as this compound, typically involves a two-step process. First, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is commonly achieved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). Subsequently, the maleimide group of the linker-payload molecule reacts with the free thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond. The resulting ADC is then purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mechanism of Action of Antibody-Drug Conjugates

The general mechanism of action for an antibody-drug conjugate is a multi-step process that leads to the targeted killing of cancer cells.

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Experimental Protocols

These protocols provide a general framework for the synthesis of ADCs using a maleimide-containing linker-drug, such as one derived from this compound. Optimization may be required for specific antibodies and linker-payloads.

Protocol 1: Antibody Reduction using TCEP

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

-

Desalting columns (e.g., PD-10)

-

Ellman's Reagent (DTNB) for thiol quantification (optional)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 5-10 molar equivalents of TCEP per mole of antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Remove excess TCEP using a desalting column equilibrated with cold conjugation buffer.

-

Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.

-

(Optional) Determine the number of free thiols per antibody using Ellman's reagent.

Protocol 2: Conjugation of Maleimide-Linker-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-activated linker-drug to the reduced antibody.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

Maleimide-linker-payload (e.g., this compound-drug conjugate) dissolved in a compatible organic solvent (e.g., DMSO or DMA)

-

Conjugation Buffer (as above)

-

Quenching solution: N-acetylcysteine in conjugation buffer

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.

-

Add the maleimide-linker-payload solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the linker-payload per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation. Longer incubation times may be necessary depending on the reactivity of the specific maleimide derivative.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.

-

Purify the resulting ADC from the unconjugated linker-payload and other reaction components using an appropriate chromatography method such as SEC.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for ADC synthesis.

Table 1: Recommended Reaction Conditions for ADC Synthesis

| Parameter | Antibody Reduction (TCEP) | Conjugation Reaction |

| Antibody Concentration | 5-10 mg/mL | 2-5 mg/mL |

| Reagent Molar Excess | 5-10 eq. TCEP per mAb | 5-10 eq. Linker-Payload per mAb |

| Reaction Buffer | PBS, pH 7.4 | Conjugation Buffer, pH 7.4 |

| Temperature | 37°C | 4°C to Room Temperature |

| Reaction Time | 1-2 hours | 1-2 hours |

| Organic Solvent | N/A | <10% (v/v) |

Table 2: Key Characterization Parameters for ADCs

| Parameter | Method | Typical Value |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 2 - 8 |

| Purity | SEC-HPLC | >95% |

| Monomer Content | SEC-HPLC | >95% |

| Free Drug Level | RP-HPLC | <1% |

Visualization of Experimental Workflow and Conjugation Chemistry

The following diagrams illustrate the experimental workflow for ADC synthesis and the underlying chemical reaction.

Caption: Experimental workflow for ADC synthesis.

Caption: Thiol-maleimide conjugation chemistry.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The addition of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity, leading to a longer retention time on the HIC column. By analyzing the peak profile, one can quantify the relative amounts of antibody species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the extent of aggregation. The ADC should ideally elute as a single, sharp peak corresponding to the monomeric form.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to determine the precise mass of the ADC and confirm the covalent attachment of the linker-drug. This technique provides a definitive measurement of the DAR.

-

UV-Vis Spectroscopy: This technique is used to determine the protein concentration and can also be used to estimate the DAR if the linker-drug has a distinct absorbance wavelength from the antibody.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. veranova.com [veranova.com]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nitrogen dioxide [webbook.nist.gov]

Application Notes and Protocols for Payload Attachment to NO2-SPDMV Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of cytotoxic payloads to the NO2-SPDMV linker, a crucial step in the development of Antibody-Drug Conjugates (ADCs). The information herein is intended to guide researchers through the process of creating and characterizing ADCs utilizing this specific linker technology.

Introduction to the this compound Linker

The this compound linker, chemically known as 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a cleavable linker designed for the synthesis of ADCs. Its structure incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the intracellular space, particularly due to the high concentration of glutathione (GSH).[1][2] This selective cleavage mechanism ensures that the cytotoxic payload is released preferentially within target cells, minimizing systemic toxicity.[]

The linker consists of three key components:

-

An N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the payload.

-

A sterically hindered disulfide bond containing a nitropyridyl leaving group for conjugation to thiol groups on the antibody.

-

A pentanoate spacer that connects the amine-reactive and thiol-reactive functionalities.

The presence of the nitro group on the pyridine ring is designed to increase the reactivity of the disulfide bond towards thiols, potentially allowing for more efficient conjugation and a favorable release profile of the payload.

Signaling Pathway of ADC Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Payload-Linker Conjugation Workflow

This workflow outlines the steps for conjugating a payload to the this compound linker and subsequently to a monoclonal antibody.

Caption: Workflow for ADC synthesis and characterization.

Protocol for Payload Activation with this compound Linker

This protocol describes the reaction of a payload containing a primary amine with the NHS ester of the this compound linker.

Materials:

-

Payload with a primary amine functional group

-

This compound linker

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel

-

Stirring apparatus

-

Analytical HPLC system for reaction monitoring

Procedure:

-

Dissolve the payload in the anhydrous solvent in the reaction vessel.

-

Add 1.1 to 1.5 molar equivalents of the this compound linker to the payload solution.

-

Add 2 to 3 molar equivalents of the tertiary amine base to the reaction mixture.

-

Stir the reaction at room temperature and protect it from light.

-

Monitor the reaction progress by analytical HPLC until the payload is consumed.

-

Upon completion, the activated payload can be purified by preparative HPLC or used directly in the next step if the purity is sufficient.

Protocol for Antibody Reduction

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Reaction Buffer (e.g., PBS with EDTA)

-

Desalting column

Procedure:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a calculated molar excess of the reducing agent. The amount will depend on the desired number of free thiols and needs to be optimized for each antibody. A typical starting point is 2-4 molar equivalents of TCEP per mole of antibody.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the reaction buffer.

-

Immediately use the reduced antibody for the conjugation reaction.

Protocol for ADC Conjugation

This protocol describes the conjugation of the activated payload to the reduced antibody.

Materials:

-

Reduced monoclonal antibody

-

Activated payload (Payload-SPDMV-NO2)

-

Reaction Buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

-

To the solution of the reduced antibody, add the activated payload dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO). The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation. A typical molar excess of the activated payload is 5-10 fold over the antibody.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Quench the reaction by adding an excess of the quenching reagent to cap any unreacted thiol groups on the antibody.

-

Purify the ADC from unreacted payload and other small molecules using SEC.

-

Concentrate the purified ADC and store it under appropriate conditions.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Protocol for DAR Determination by HIC:

-

Instrumentation: HPLC or UHPLC system with a UV detector and a HIC column.

-

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Dilute the ADC sample in Mobile Phase A.

-

Inject the sample and run a gradient from high to low salt concentration.

-

The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.

-

Calculate the weighted average DAR from the peak areas of the different species.

-

Illustrative DAR Data for a Disulfide-Linked ADC:

| Parameter | Value |

| Average DAR (by HIC) | 3.8 |

| DAR0 (%) | 5 |

| DAR2 (%) | 25 |

| DAR4 (%) | 50 |

| DAR6 (%) | 15 |

| DAR8 (%) | 5 |

Note: This data is for illustrative purposes and will vary depending on the specific antibody and conjugation conditions.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

Protocol:

-

Incubate the ADC in human, rat, or mouse plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), take aliquots of the plasma samples.

-

Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).

-

Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

-

Alternatively, the plasma can be analyzed for the presence of the released payload.

Illustrative Plasma Stability Data:

| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |

| 0 | 4.0 | 4.0 |

| 24 | 3.9 | 3.7 |

| 48 | 3.8 | 3.5 |

| 72 | 3.7 | 3.2 |

| 168 | 3.5 | 2.8 |

Note: This data is for illustrative purposes. Disulfide linkers can show different stability profiles in different species' plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol (using MTT assay):

-

Seed cancer cells (target antigen-positive and -negative) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate the cells for 72-120 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Illustrative In Vitro Cytotoxicity Data:

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |

| Cell Line A | High | 1.5 | 0.1 |

| Cell Line B | Low | 50.2 | 0.1 |

| Cell Line C | Negative | >1000 | 0.1 |

Note: This data is for illustrative purposes and will vary depending on the cell line, antibody, and payload.

In Vivo Efficacy Studies

In vivo studies in animal models are essential to evaluate the anti-tumor activity of the ADC.

General Protocol:

-

Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

-

Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, ADC, unconjugated antibody, free payload).

-

Administer the treatments intravenously.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Illustrative In Vivo Efficacy Data:

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Unconjugated Antibody | 10 | 15 |

| ADC | 3 | 85 |

| ADC | 1 | 55 |

Note: This data is for illustrative purposes and will vary depending on the tumor model, ADC, and dosing regimen.

Conclusion

The this compound linker offers a promising approach for the development of cleavable ADCs. The protocols and data presented in these application notes provide a framework for the successful conjugation, characterization, and evaluation of ADCs utilizing this technology. Careful optimization of each experimental step is crucial to ensure the generation of a safe and effective therapeutic candidate.

References

Application Notes: Trastuzumab-NO2-SPDMV-MMAE - A Photocleavable Antibody-Drug Conjugate for Targeted Cancer Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1][2] This approach aims to deliver a toxic payload directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1] Trastuzumab, a humanized monoclonal antibody, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant subset of breast and gastric cancers.[3][4] Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

This document provides detailed protocols for the generation and characterization of a novel ADC, linking trastuzumab to MMAE via the photocleavable linker, NO2-SPDMV. This linker belongs to the o-nitrobenzyl family of photoremovable groups, which allows for spatiotemporal control over the release of the cytotoxic payload. Upon irradiation with UV light (e.g., 365 nm), the linker is cleaved, releasing the active MMAE drug specifically at the desired site of action. This technology offers the potential for minimal off-target toxicity during circulation and precise activation of the cytotoxic agent in the tumor environment.

Principle of the Method

The generation of the Trastuzumab-NO2-SPDMV-MMAE ADC involves a multi-step process. First, the interchain disulfide bonds of trastuzumab are partially reduced to generate reactive thiol groups. Next, a pre-formed this compound-MMAE construct, which contains a thiol-reactive group (assumed to be a maleimide for this protocol), is conjugated to the reduced antibody. The resulting ADC is then purified to remove any unconjugated drug-linker.

The mechanism of action begins with the binding of the trastuzumab portion of the ADC to the HER2 receptor on the surface of cancer cells. This binding can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. Following binding, the ADC-HER2 complex is internalized into the cell via endocytosis. The ADC is then trafficked to the lysosome. To release the MMAE payload, the target cells are irradiated with UV light, triggering the cleavage of the this compound linker. The released MMAE can then bind to tubulin, disrupt microtubule dynamics, and induce cell death. The light-triggered release provides an external control mechanism, distinguishing this ADC from those relying on internal cellular environments (e.g., pH or enzyme levels) for drug release.

Required Materials

-

Trastuzumab (recombinant, humanized IgG1)

-

This compound-MMAE linker-payload construct (with a thiol-reactive handle)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4)

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., Size-Exclusion Chromatography, SEC)

-

HER2-positive cell line (e.g., SK-BR-3, BT-474)

-

HER2-negative cell line (e.g., MDA-MB-231, MCF-7)

-

Cell culture reagents (media, FBS, antibiotics)

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

UV lamp with an emission wavelength of ~365 nm

-

Standard laboratory equipment (spectrophotometer, plate reader, incubator, etc.)

Experimental Protocols

Protocol 1: Conjugation of MMAE to Trastuzumab using this compound

This protocol describes the partial reduction of trastuzumab followed by conjugation with a maleimide-activated this compound-MMAE linker.

1. Antibody Preparation and Reduction: a. Prepare a solution of trastuzumab at 5-10 mg/mL in Reaction Buffer. b. Add a 2.5-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

2. Linker-Payload Preparation: a. Dissolve the this compound-MMAE construct in a suitable organic solvent (e.g., DMSO) to create a 10 mM stock solution.